Cyclohexanol, 4-(cyclohexylmethyl)-

Description

Contextualization within Cyclohexanol (B46403) Derivatives Research

Research into cyclohexanol derivatives is a dynamic field, driven by the quest for new molecules with specific functional properties. These derivatives are often investigated for their potential use as solvents, plasticizers, and intermediates in the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.com The addition of different functional groups to the cyclohexanol backbone allows for the fine-tuning of properties such as polarity, boiling point, and reactivity.

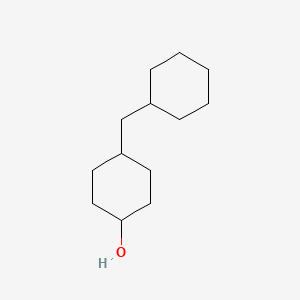

The structure of Cyclohexanol, 4-(cyclohexylmethyl)- is characterized by two cyclohexane (B81311) rings linked by a methylene (B1212753) bridge, with a hydroxyl group on one of the rings. This dicyclic structure is of particular interest in polymer and materials science. The two bulky cyclohexyl groups can impart rigidity and thermal stability to a polymer chain, while the hydroxyl group offers a reactive site for polymerization or further functionalization.

Historical Development of Academic Research on Cyclohexanol, 4-(cyclohexylmethyl)- and Related Structures

While specific historical records for Cyclohexanol, 4-(cyclohexylmethyl)- are scarce, the academic and industrial interest in related dicyclohexyl compounds can be traced back to the mid-20th century. Early research was often driven by industrial needs for new materials with improved properties. For instance, dicyclohexyl-containing compounds were investigated for their potential as additives and intermediates in the production of synthetic polymers.

The development of synthetic methods for related compounds, such as dicyclohexyl disulfide, was a focus of research, with early methods facing environmental challenges that spurred further investigation into more sustainable synthetic routes. Similarly, the synthesis of other dicyclohexyl compounds, like N,N'-Dicyclohexylcarbodiimide (DCC), and their applications in areas such as peptide synthesis, have been a subject of study since the 1950s. slideshare.net

In more recent years, attention has been given to the synthesis of specific isomers of alkyl-substituted dicyclohexyl compounds, as indicated by patent literature for related structures like 4-(4'-alkylcyclohexyl) cyclohexanol. google.com These patents highlight the ongoing industrial relevance of this class of compounds and the efforts to develop efficient and selective synthesis methods.

Rationale for Contemporary Scholarly Investigations of Cyclohexanol, 4-(cyclohexylmethyl)-

Contemporary research into Cyclohexanol, 4-(cyclohexylmethyl)- and its analogues is likely driven by their potential applications in advanced materials. The unique combination of a flexible methylene linker between two rigid cyclohexyl rings, along with a reactive hydroxyl group, makes this molecule a candidate for several areas of investigation:

Polymer Chemistry: It can be used as a monomer or a chain modifier in the synthesis of polyesters, polyurethanes, and other polymers. The bulky dicyclohexyl structure could enhance the thermal stability, mechanical strength, and optical properties of the resulting materials.

Liquid Crystals: Molecules with multiple cyclohexane rings are often components of liquid crystal mixtures. The specific stereochemistry of Cyclohexanol, 4-(cyclohexylmethyl)- could influence the mesophase behavior and be of interest for display technologies.

Specialty Chemicals: The compound could serve as an intermediate in the synthesis of more complex molecules for applications in pharmaceuticals, agrochemicals, or fragrances, where the dicyclohexyl motif might confer desirable biological activity or sensory properties.

The table below presents some of the predicted physicochemical properties for Cyclohexanol, 4-(cyclohexylmethyl)-, which are crucial for its potential applications and for guiding its synthesis and purification processes.

| Property | Value |

| Molecular Formula | C13H24O |

| Monoisotopic Mass | 196.18271 Da |

| Predicted XlogP | 4.3 |

| Predicted Collision Cross Section ([M+H]+) | 149.1 Ų |

| Predicted Collision Cross Section ([M+Na]+) | 150.3 Ų |

Table 1: Predicted Physicochemical Properties of Cyclohexanol, 4-(cyclohexylmethyl)-. Data sourced from PubChemLite. uni.lu

Structure

2D Structure

3D Structure

Properties

CAS No. |

100544-80-7 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

4-(cyclohexylmethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H24O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2 |

InChI Key |

QYZFQZJJSMHXOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2CCC(CC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexanol, 4 Cyclohexylmethyl and Its Analogues

Stereoselective Synthesis of Cyclohexanol (B46403), 4-(cyclohexylmethyl)- Isomers

Achieving control over the stereochemistry at the C1 (hydroxyl) and C4 (cyclohexylmethyl) positions of the cyclohexanol ring is paramount for synthesizing specific isomers. This can be accomplished through several powerful techniques, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods. These approaches aim to produce the desired diastereomers and enantiomers in high purity by influencing the formation of new stereocenters.

Asymmetric Catalysis Approaches for Cyclohexanol, 4-(cyclohexylmethyl)- Production

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com For the synthesis of Cyclohexanol, 4-(cyclohexylmethyl)-, the most direct approach is the asymmetric hydrogenation of the corresponding prochiral ketone, 4-(cyclohexylmethyl)cyclohexanone. This reaction is typically mediated by transition metal complexes containing chiral ligands. youtube.com

Ruthenium, rhodium, and iridium-based catalysts, featuring chiral phosphine (B1218219) ligands such as BINAP, SEGPHOS, or PhTRAP, have proven effective in the asymmetric hydrogenation of various substituted cyclohexanones. nih.govrsc.org The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. youtube.com The choice of metal, ligand, and reaction conditions is critical to achieving high diastereoselectivity (favoring cis or trans isomers) and enantioselectivity (favoring R or S enantiomers). nih.gov For instance, iridium-catalyzed hydrogen borrowing annulations have been developed for the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols, demonstrating high levels of both diastereo- and enantioselectivity. nih.gov

Table 1: Representative Asymmetric Hydrogenation of Substituted Ketones This table illustrates the effectiveness of various chiral catalysts in the asymmetric hydrogenation of ketones analogous to 4-(cyclohexylmethyl)cyclohexanone, showcasing the high enantiomeric excess (e.e.) achievable.

| Catalyst System | Substrate | Product Configuration | e.e. (%) | Reference |

|---|---|---|---|---|

| Ru(η3-methallyl)2(cod)–PhTRAP | 8-Methylquinoline | (R)-5,6,7,8-Tetrahydroquinoline | 91 | rsc.org |

| Rh-ArcPhos | Cyclic Dehydroamino Acid Derivative | α-Acylamino-β-alkyl tetrahydropyranone | up to 96 | rsc.org |

| Ir(cod)acac / (R)-DTBM-SEGPHOS | 1,5-Diol Annulation | trans-Cyclohexane | >99 | nih.gov |

Chiral Auxiliary Strategies in Cyclohexanol, 4-(cyclohexylmethyl)- Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com This strategy is highly reliable for establishing stereocenters in a predictable manner. wikipedia.org

For the synthesis of Cyclohexanol, 4-(cyclohexylmethyl)-, a chiral auxiliary could be appended to a precursor molecule to control a key bond-forming step. For example, an achiral cyclohexenone could be modified with a chiral auxiliary, such as one based on pseudoephenamine or an Evans oxazolidinone, to direct a diastereoselective conjugate addition of a cyclohexylmethyl group. nih.govresearchgate.net Alternatively, a substrate containing the cyclohexylmethyl group could be functionalized with an auxiliary to direct the stereoselective reduction of the ketone.

A well-established example is the use of trans-2-phenyl-1-cyclohexanol (B1200244) as an auxiliary in ene reactions. wikipedia.org In a more general approach, chiral auxiliaries attached to α,β-unsaturated esters or amides can direct the course of Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, which could be employed in multi-step syntheses to construct the target molecule with high stereochemical purity. sigmaaldrich.comresearchgate.net The steric bulk of the auxiliary effectively blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thus ensuring high diastereoselectivity. researchgate.net A novel strategy even combines auxiliaries with substrate-directed reactions in a three-step sequence to produce chiral cyclopropanes, a concept adaptable to other ring systems. rsc.org

Biocatalytic Pathways for Cyclohexanol, 4-(cyclohexylmethyl)- and Related Cyclohexanols

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity under mild conditions. researchgate.net For producing chiral cyclohexanols, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are particularly relevant. These enzymes catalyze the stereoselective reduction of ketones to alcohols. entrechem.com

The biocatalytic reduction of 4-(cyclohexylmethyl)cyclohexanone using whole-cell systems (like baker's yeast) or isolated enzymes can produce specific isomers of the target alcohol. researchgate.netsphinxsai.com These reactions often exhibit excellent enantioselectivity, providing access to either the (R)- or (S)-alcohol depending on the specific enzyme chosen. entrechem.com For example, studies on the reduction of 4-methylcyclohexanone (B47639) and 4-ethylcyclohexanone (B1329521) by various fungi showed that different species could selectively produce either the cis or trans isomer with high stereoselectivity. researchgate.net

Furthermore, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single desired stereoisomer from a racemic starting material. A combination of photoredox catalysis, organocatalysis, and biocatalysis has been used for the stereoconvergent synthesis of 3-substituted cyclohexanols with excellent enantiomeric excess and diastereomeric ratios. nih.gov

Table 2: Examples of Biocatalytic Reduction of Substituted Cyclohexanones This table demonstrates the stereoselectivity of biocatalysts in reducing substituted cyclohexanones, a method applicable to producing specific isomers of Cyclohexanol, 4-(cyclohexylmethyl)-.

| Biocatalyst (Fungus) | Substrate | Major Product | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Colletotrichum lagenarium | 4-Methylcyclohexanone | trans-4-Methylcyclohexanol | 1:81 | researchgate.net |

| Glomerella cingulata | 4-Ethylcyclohexanone | cis-4-Ethylcyclohexanol | N/A (Selective for cis) | researchgate.net |

| Colletotrichum dematium | 4-Ethylcyclohexanone | trans-4-Ethylcyclohexanol | N/A (Selective for trans) | researchgate.net |

Novel Reaction Pathways for Cyclohexanol, 4-(cyclohexylmethyl)- Core Structure Formation

Beyond the stereoselective modification of pre-existing rings, advanced methodologies focus on constructing the substituted cyclohexanol core itself. These pathways often involve cascade or domino reactions where multiple bonds are formed in a single operation, offering efficiency and atom economy.

Transition Metal-Catalyzed Coupling Reactions in Cyclohexanol, 4-(cyclohexylmethyl)- Synthesis

Transition metal catalysis provides powerful tools for forming carbon-carbon bonds, essential for building the molecular framework. nih.govmdpi.com While direct cross-coupling to form a 1,4-disubstituted cyclohexane (B81311) ring is challenging, transition metals can catalyze cycloaddition and cycloisomerization reactions to build the ring system. nih.govnih.gov For example, palladium-catalyzed reactions are central to many cross-coupling strategies, such as the Heck and Negishi reactions, which could be adapted for advanced intermediates in a multi-step synthesis. mdpi.comacs.org

More directly, transition-metal-catalyzed cycloisomerization of linear substrates containing appropriately placed unsaturation can forge the cyclohexanol ring. nih.gov For instance, catalytic processes can rearrange enynes or dienes into cyclic structures. researchgate.net These methods offer a convergent approach where complex ring systems are assembled from simpler, acyclic precursors. The development of catalytic asymmetric methods for synthesizing enantioenriched cyclohexanes via hydrogen borrowing catalysis further highlights the power of this approach to control stereochemistry during ring formation. nih.gov

Organocatalytic Synthesis of Cyclohexanol, 4-(cyclohexylmethyl)- Analogues

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a third pillar of asymmetric synthesis. uniroma1.itmdpi.com Organocatalytic cascade reactions, such as the Michael-Aldol sequence, are particularly powerful for the construction of highly functionalized cyclohexanone (B45756) and cyclohexanol rings. nih.govbeilstein-journals.orgnih.gov

In such a sequence applicable to an analogue of the target molecule, a Michael donor could add to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular aldol condensation to close the six-membered ring. nih.govbeilstein-journals.org Chiral organocatalysts, often based on proline or chiral amines, can control the stereochemical outcome of these cascade reactions, leading to highly enantio- and diastereomerically enriched cyclohexanol derivatives. nih.govehu.es These methods allow for the assembly of complex, stereochemically dense structures from simple starting materials in a single pot, demonstrating remarkable efficiency. researchgate.net For example, organocatalytic domino reactions have been developed to produce highly functionalized cyclohexenes and epoxycyclohexanones with excellent stereoselectivity. nih.govnih.gov

Photochemical and Electrochemical Synthesis Routes to Cyclohexanol Derivatives

The synthesis of cyclohexanol and its derivatives can be achieved through innovative photochemical and electrochemical methods, which offer alternative pathways to traditional chemical reductions or oxidations. These techniques can provide high selectivity and proceed under mild conditions.

Photochemical Synthesis:

Photochemical methods often involve the use of a photoredox catalyst that, upon irradiation with light, can initiate chemical transformations. One such approach involves a tandem photoredox/hydrogen atom transfer (HAT) reaction. For instance, a prototypical system coupling cyclohexene (B86901) and 1,4-dicyanobenzene (DCB) using an Ir(ppy)₃ photocatalyst and a thiol HAT catalyst has been studied. acs.org Mechanistic investigations combining electrochemical, photochemical, and spectroscopic measurements have been crucial in identifying key reaction pathways and potential side products, such as a cyanohydrin derivative. acs.org

Another photochemical strategy enables the selective epimerization of cyclic trans-diols to their less stable cis-isomers through a combination of hydrogen atom transfer photocatalysis and boronic acid-mediated transient thermodynamic control. organic-chemistry.org This method is applicable to a range of substituted cyclohexanol derivatives, including stereochemically complex polyols. organic-chemistry.org Furthermore, a highly enantioselective protocol for creating cyclic syn-1,2-amino alcohol derivatives utilizes a dual catalytic system of a chiral phosphoric acid and a photoredox catalyst to generate neutral ketyl radical intermediates. organic-chemistry.org

Electrochemical Synthesis:

Electrochemical methods present a powerful tool for the synthesis of cyclohexanol derivatives. For example, cyclohexanol or its esters can be produced electrochemically from cyclohexane. google.com In one process, cyclohexane is mixed with a solution containing a fatty acid and a supporting electrolyte. google.com An electrochemical substitution reaction then yields a cyclohexyl ester, which can be subsequently hydrolyzed to cyclohexanol. google.com More recent developments have shown that the electrolysis of cyclohexane in a mixture of t-BuOH/H₂O/H₂SO₄ with an iron-containing catalyst under oxygen pressure can produce cyclohexanone via the interaction of cathodically generated OH radicals with dissolved cyclohexane. google.com This cyclohexanone can then be reduced to the corresponding cyclohexanol.

The table below summarizes key aspects of these advanced synthetic routes.

| Method | Catalyst/Mediator | Key Features | Potential Products | Reference |

| Photoredox/HAT | Ir(ppy)₃ / Thiol | Tandem reaction, mechanistic understanding | Functionalized cyclohexanes | acs.org |

| Photochemical Epimerization | Photoredox catalyst / Boronic acid | Selective cis-diol synthesis | cis-Cyclohexanol derivatives | organic-chemistry.org |

| Electrochemical Oxidation | Iron-based catalyst | High conversion from cyclohexane | Cyclohexanone (precursor to cyclohexanol) | google.com |

| Electrochemical Esterification | Not specified | Direct conversion of cyclohexane | Cyclohexyl esters | google.com |

Derivatization Strategies for Functionalizing Cyclohexanol, 4-(cyclohexylmethyl)-

The functionalization of Cyclohexanol, 4-(cyclohexylmethyl)- can be strategically approached by targeting its three main structural components: the hydroxyl group, the cyclohexane ring bearing the hydroxyl group, and the cyclohexylmethyl side chain. These derivatizations are crucial for synthesizing analogues with tailored properties for various applications.

Hydroxyl Group Functionalization of Cyclohexanol, 4-(cyclohexylmethyl)-

The secondary hydroxyl group in Cyclohexanol, 4-(cyclohexylmethyl)- is a prime site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions are analogous to those of other secondary alcohols like cyclohexanol. wikipedia.org

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640), often in the presence of an acid catalyst or a base. For example, reaction with acetic anhydride would yield 4-(cyclohexylmethyl)cyclohexyl acetate. These ester derivatives are often evaluated for their properties as plasticizers or in other material science applications. wikipedia.org

Etherification: The formation of ethers from Cyclohexanol, 4-(cyclohexylmethyl)- can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would produce compounds with the general structure 4-(cyclohexylmethyl)cyclohexyloxy-R.

Oxidation: Oxidation of the secondary alcohol functionality in Cyclohexanol, 4-(cyclohexylmethyl)- yields the corresponding ketone, 4-(cyclohexylmethyl)cyclohexanone. wikipedia.org A variety of oxidizing agents can be employed, from traditional chromium-based reagents to more environmentally friendly options like sodium hypochlorite (B82951) with a catalyst. google.comyoutube.com The resulting ketone is a key intermediate for further synthetic modifications.

The table below outlines common hydroxyl group functionalization reactions.

| Reaction Type | Reagents | Product Class |

| Esterification | Carboxylic acid/anhydride, Acid catalyst | Esters |

| Etherification | Base, Alkyl halide | Ethers |

| Oxidation | Oxidizing agent (e.g., NaOCl, CrO₃) | Ketones |

Cyclohexane Ring Modification and Substitution Reactions of Cyclohexanol, 4-(cyclohexylmethyl)-

Modifying the cyclohexane ring that bears the hydroxyl group in Cyclohexanol, 4-(cyclohexylmethyl)- can introduce new functionalities and alter the stereochemistry of the molecule. The presence of the hydroxyl group can direct or influence these reactions.

One of the primary reactions involving the cyclohexane ring is dehydration. libretexts.org Heating Cyclohexanol, 4-(cyclohexylmethyl)- in the presence of a strong acid catalyst, such as phosphoric acid, would lead to the elimination of water and the formation of 4-(cyclohexylmethyl)cyclohexene. libretexts.org The regioselectivity of this elimination would be influenced by the stability of the resulting alkene.

Further substitution on the ring is more challenging due to the unreactive nature of the C-H bonds of the cyclohexane ring. wikipedia.org However, radical halogenation could potentially introduce a halogen atom, which could then be subjected to further substitution or elimination reactions. The position of such a substitution would likely be influenced by statistical factors and the relative stability of the resulting radical intermediates.

The stereochemistry of the cyclohexane ring, particularly the cis or trans relationship between the hydroxyl group and the cyclohexylmethyl group, is a critical aspect. youtube.com These isomers can exhibit different physical properties and reactivity. Synthetic methods that can control this stereochemistry, such as stereoselective reductions of the corresponding ketone, are of significant interest. For instance, the reduction of 4-propylcyclohexanone (B1345700) using a mutant alcohol dehydrogenase has been shown to produce cis-4-propylcyclohexanol with high selectivity. mdpi.com A similar enzymatic approach could potentially be applied to 4-(cyclohexylmethyl)cyclohexanone to selectively generate either the cis or trans isomer of Cyclohexanol, 4-(cyclohexylmethyl)-.

Side Chain (Cyclohexylmethyl) Elaboration for Cyclohexanol, 4-(cyclohexylmethyl)- Analogues

Elaboration of the cyclohexylmethyl side chain provides a route to a diverse array of analogues. This can involve modifications to the cyclohexane ring of the side chain or to the methylene (B1212753) bridge.

A key strategy for creating analogues involves starting with a different substituted biphenyl (B1667301) or a related aromatic precursor and then performing a full hydrogenation of both rings. google.com For example, a patent describes the synthesis of 4-(4'-alkylcyclohexyl)cyclohexanols starting from biphenyl. google.com The process involves Friedel-Crafts acylation and alkylation, followed by reduction and catalytic hydrogenation. google.com By varying the acyl or alkyl group in the initial steps, a library of analogues with different alkyl groups on the second cyclohexane ring can be produced. google.com For instance, using propionyl chloride would lead to a propyl-substituted analogue. google.com

The table below presents examples of catalysts and conditions used in the hydrogenation step to produce such analogues, as described in a patent. google.com

| Analogue | Precursor | Catalyst | Hydrogen Pressure | Temperature | Yield | Reference |

| 4-(4'-Propylcyclohexyl)cyclohexanol | 4-(4'-Propylbiphenyl)phenol | Rhodium/Silicon Dioxide | 5 MPa | 80 °C | 82.5% | google.com |

| 4-(4'-Propylcyclohexyl)cyclohexanol | 4-(4'-Propylbiphenyl)phenol | Raney Nickel | 10 MPa | 150 °C | 79.8% | google.com |

| 4-(4'-Pentylcyclohexyl)cyclohexanol | 4-(4'-Pentylbiphenyl)phenol | Palladium/Carbon | 2 MPa | 50 °C | 80.4% | google.com |

| 4-(4'-Pentylcyclohexyl)cyclohexanol | 4-(4'-Pentylbiphenyl)phenol | Rhodium/Alumina | 8 MPa | 100 °C | 83.4% | google.com |

These methods demonstrate the versatility in creating a range of analogues of Cyclohexanol, 4-(cyclohexylmethyl)- by modifying the side chain, which is crucial for structure-activity relationship studies and the development of new materials.

Chemical Reactivity and Mechanistic Investigations of Cyclohexanol, 4 Cyclohexylmethyl

Oxidation and Reduction Pathways of Cyclohexanol (B46403), 4-(cyclohexylmethyl)-

The interconversion between Cyclohexanol, 4-(cyclohexylmethyl)- and its corresponding ketone, 4-(cyclohexylmethyl)cyclohexanone, represents the primary oxidation and reduction pathway for this molecule. This transformation is central to its synthetic utility, allowing for the introduction and removal of a key functional group.

Selective Oxidation of the Hydroxyl Group in Cyclohexanol, 4-(cyclohexylmethyl)-

As a secondary alcohol, the hydroxyl group of Cyclohexanol, 4-(cyclohexylmethyl)- can be selectively oxidized to form the ketone 4-(cyclohexylmethyl)cyclohexanone. libretexts.orglibretexts.org This transformation is a fundamental reaction in organic synthesis. wikipedia.org A variety of reagents can accomplish this, ranging from classic chromium-based oxidants to more modern, greener alternatives. wikipedia.orgtandfonline.com

The choice of oxidant depends on factors like desired yield, substrate tolerance, and environmental considerations. Chromium(VI) reagents, such as chromic acid (H₂CrO₄, generated from CrO₃ and aqueous sulfuric acid, also known as the Jones reagent) or pyridinium (B92312) chlorochromate (PCC), are effective for oxidizing secondary alcohols to ketones. libretexts.orguhamka.ac.id The general mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester, followed by an E2-like elimination where a base (often water) removes the alpha-proton, leading to the formation of the carbon-oxygen double bond. uhamka.ac.idkhanacademy.org

Milder and more selective methods are often preferred in modern synthesis. The Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation are highly efficient for producing ketones from secondary alcohols under mild conditions. wikipedia.org Furthermore, catalytic methods employing transition metals or stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) are increasingly common. organic-chemistry.org TEMPO-catalyzed oxidations can use inexpensive and environmentally benign terminal oxidants like sodium hypochlorite (B82951) (household bleach). wikipedia.orgyoutube.com These green oxidation protocols offer high selectivity for secondary alcohols with minimal toxic byproducts. rsc.orgchemistryforsustainability.org

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent/System | Description | Product from Cyclohexanol, 4-(cyclohexylmethyl)- |

|---|---|---|

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often prepared in situ (Jones reagent). libretexts.org | 4-(cyclohexylmethyl)cyclohexanone |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, used in non-aqueous solvents. libretexts.org | 4-(cyclohexylmethyl)cyclohexanone |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that provides a mild and high-yielding oxidation. wikipedia.org | 4-(cyclohexylmethyl)cyclohexanone |

| Swern Oxidation | Uses activated DMSO to achieve oxidation under very mild, low-temperature conditions. wikipedia.org | 4-(cyclohexylmethyl)cyclohexanone |

| TEMPO/NaOCl | A catalytic system using a stable radical and bleach as the terminal oxidant; a "green" alternative. organic-chemistry.orgyoutube.com | 4-(cyclohexylmethyl)cyclohexanone |

| Cu(I)/Diaziridinone | A catalytic system that operates under neutral conditions, compatible with sensitive functional groups. nih.gov | 4-(cyclohexylmethyl)cyclohexanone |

Reduction of Derived Functional Groups from Cyclohexanol, 4-(cyclohexylmethyl)-

The primary functional group derived from the oxidation of Cyclohexanol, 4-(cyclohexylmethyl)- is the ketone, 4-(cyclohexylmethyl)cyclohexanone. The reduction of this ketone back to the secondary alcohol is a fundamental transformation. umn.edu This is most commonly achieved using metal hydride reagents. ucalgary.ca

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts ketones to secondary alcohols. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. commonorganicchemistry.comchemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon, forming an alkoxide intermediate. chemguide.co.ukpressbooks.pub Subsequent protonation of this intermediate by the solvent yields the final alcohol product. libretexts.org

For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used. masterorganicchemistry.com LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with protic solvents; therefore, it must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukbyjus.com While both reagents efficiently reduce ketones to secondary alcohols, LiAlH₄ would also reduce other functional groups like esters or carboxylic acids if present, whereas NaBH₄ is generally selective for aldehydes and ketones. libretexts.orgmasterorganicchemistry.com

Catalytic hydrogenation is another important method for reducing ketones. This process involves treating 4-(cyclohexylmethyl)cyclohexanone with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). princeton.eduresearchgate.net The reaction is typically carried out under pressure. The hydrogenation of cyclohexanone (B45756) and its derivatives has been studied on various catalysts, yielding the corresponding cyclohexanol. princeton.edubohrium.comrsc.org The temperature of the reaction can influence selectivity; at lower temperatures (e.g., 325–400 K), cyclohexanol is the main product. princeton.edu

Table 2: Common Reagents for the Reduction of Ketones

| Reagent/System | Description | Product from 4-(cyclohexylmethyl)cyclohexanone |

|---|---|---|

| Sodium Borohydride (NaBH₄) | A mild hydride reagent, selective for aldehydes and ketones. masterorganicchemistry.com | Cyclohexanol, 4-(cyclohexylmethyl)- |

| Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective hydride reagent. byjus.com | Cyclohexanol, 4-(cyclohexylmethyl)- |

| H₂/Metal Catalyst (Pt, Pd, Ni) | Catalytic hydrogenation adds H₂ across the C=O bond. princeton.edu | Cyclohexanol, 4-(cyclohexylmethyl)- |

Nucleophilic and Electrophilic Reactions at the Cyclohexanol, 4-(cyclohexylmethyl)- Core

The core reactivity of Cyclohexanol, 4-(cyclohexylmethyl)- involves the hydroxyl group, which can act as a nucleophile or be converted into a leaving group for nucleophilic substitution reactions.

The -OH group itself is a poor leaving group. jackwestin.com To facilitate nucleophilic substitution, it must first be converted into a good leaving group. One common method is protonation under strongly acidic conditions (e.g., with HBr or HCl). The protonated hydroxyl group becomes a neutral water molecule (-OH₂⁺), which is an excellent leaving group. libretexts.orgchemistrysteps.com The subsequent reaction with a halide ion can proceed via an Sₙ2 mechanism (for primary and some secondary alcohols) or an Sₙ1 mechanism (for tertiary and some secondary alcohols). csueastbay.edumsu.edu For a secondary alcohol like Cyclohexanol, 4-(cyclohexylmethyl)-, the reaction can exhibit characteristics of both pathways, potentially leading to carbocation intermediates. libretexts.org

A more controlled method for converting the alcohol into a good leaving group involves its transformation into a sulfonate ester, such as a tosylate or mesylate. jackwestin.comchemistrysteps.com This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, and can be displaced by a wide range of nucleophiles in a clean Sₙ2 reaction, leading to inversion of stereochemistry if the carbon is chiral. chemistrysteps.com

The alcohol can also act as a nucleophile itself. In esterification reactions, the oxygen atom of Cyclohexanol, 4-(cyclohexylmethyl)- can attack the carbonyl carbon of a carboxylic acid or its derivative (like an acyl chloride) to form an ester. Similarly, in the Williamson ether synthesis, the alcohol is first deprotonated with a strong base (e.g., NaH) to form a potent nucleophile, the corresponding alkoxide. This alkoxide can then displace a halide from an alkyl halide in an Sₙ2 reaction to form an ether.

Rearrangement Reactions and Fragmentations Involving Cyclohexanol, 4-(cyclohexylmethyl)-

Rearrangement reactions are possible when carbocation intermediates are formed, such as during Sₙ1 or E1 reactions (see section 3.4). When the hydroxyl group of Cyclohexanol, 4-(cyclohexylmethyl)- leaves after protonation, a secondary carbocation is formed at C1 of the cyclohexanol ring. While rearrangements like hydride or alkyl shifts typically occur to form a more stable carbocation (e.g., tertiary), a simple 1,2-hydride shift in this specific carbocation would only lead to another secondary carbocation, making it less likely unless more complex ring contractions or expansions occur. csueastbay.edu

Fragmentation patterns are most relevant in the context of mass spectrometry (MS), which is used for structural elucidation. In electron ionization (EI) mass spectrometry, alcohols typically undergo two main fragmentation pathways: α-cleavage and dehydration. libretexts.org

For Cyclohexanol, 4-(cyclohexylmethyl)-, the molecular ion [M]⁺ would be observed at m/z = 196.

Dehydration: A very common fragmentation is the loss of a water molecule, leading to a prominent peak at [M-18]⁺, which would be m/z = 178.

α-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen-bearing carbon. For a cyclohexanol ring, this means ring opening. A common fragmentation for cyclohexanol itself yields a base peak at m/z = 57. reddit.com Another significant fragment for cyclohexanol is often seen at m/z=83, corresponding to the loss of the hydroxyl group and a hydrogen. revisely.com

Cleavage of the cyclohexylmethyl group: Fragmentation can also occur at the bond connecting the two rings. Cleavage could lead to a cyclohexyl cation (m/z = 83) or a cyclohexylmethyl radical, with the charge remaining on the hydroxyl-containing ring.

The fragmentation of the corresponding ketone, 4-(cyclohexylmethyl)cyclohexanone, would also show characteristic patterns, including α-cleavage adjacent to the carbonyl group.

Table 3: Predicted Key Mass Spectral Fragments

| Compound | m/z of Molecular Ion (M⁺) | Key Fragment (m/z) | Identity of Fragment |

|---|---|---|---|

| Cyclohexanol, 4-(cyclohexylmethyl)- | 196 | 178 | [M - H₂O]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | ||

| 57 | Characteristic cyclohexanol ring fragment | ||

| 4-(cyclohexylmethyl)cyclohexanone | 194 | 111 | Alpha-cleavage product |

| 98 | McLafferty rearrangement product (if applicable) | ||

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Acid-Base Catalyzed Transformations of Cyclohexanol, 4-(cyclohexylmethyl)-

Acid-catalyzed dehydration is a principal reaction of alcohols. scribd.com When heated with a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), Cyclohexanol, 4-(cyclohexylmethyl)- will undergo an elimination reaction (E1 mechanism) to form alkenes. utdallas.edu The mechanism involves protonation of the hydroxyl group to form a good leaving group (H₂O), loss of water to form a secondary carbocation, and subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond. brainly.comnih.gov

Because there are two different types of beta-hydrogens, two isomeric alkene products can be formed:

4-(cyclohexylmethyl)cyclohex-1-ene (elimination of a proton from C2 or C6)

1-(cyclohexylmethyl)cyclohex-1-ene (elimination of a proton from the CH₂ bridge is not possible, but this represents the more substituted product if the methyl group were on the ring itself). The major product is typically the more substituted, thermodynamically stable alkene, according to Zaitsev's rule. In this case, 4-(cyclohexylmethyl)cyclohex-1-ene would be the expected major product.

Base-catalyzed reactions primarily involve the deprotonation of the alcohol to form the corresponding alkoxide. This significantly increases the nucleophilicity of the oxygen, making it a potent reactant for Sₙ2 reactions like the Williamson ether synthesis mentioned earlier. Another classic base-catalyzed reaction is the Oppenauer oxidation, which is the reverse of the Meerwein-Ponndorf-Verley reduction. It uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) and a ketone (e.g., acetone) as a hydride acceptor to oxidize a secondary alcohol to a ketone. wikipedia.org This method is selective and avoids the harsh conditions or toxic reagents of some other oxidation methods.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Cyclohexanol, 4 Cyclohexylmethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of Cyclohexanol (B46403), 4-(cyclohexylmethyl)-

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the solution-state structure and stereochemistry of "Cyclohexanol, 4-(cyclohexylmethyl)-". The existence of cis and trans isomers, arising from the relative orientations of the hydroxyl and cyclohexylmethyl groups on the cyclohexanol ring, necessitates detailed NMR analysis for unambiguous assignment.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for determining the relative stereochemistry of the molecule.

¹H NMR: The ¹H NMR spectrum provides initial information on the chemical environment of the protons. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly diagnostic. Its chemical shift and coupling constants differ significantly between the cis and trans isomers due to the influence of the axial or equatorial position of the hydroxyl group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the cyclohexanol ring, especially the carbon bearing the hydroxyl group (C1) and the carbon attached to the cyclohexylmethyl group (C4), are sensitive to the stereochemistry.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivities within the two cyclohexane (B81311) rings. It helps to assign protons that are directly bonded to adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining the stereochemistry. It detects through-space interactions between protons that are in close proximity. For "Cyclohexanol, 4-(cyclohexylmethyl)-", NOESY can distinguish between the cis and trans isomers by observing correlations between the axial and equatorial protons on the cyclohexanol ring and the protons of the cyclohexylmethyl substituent. For instance, in the trans isomer, a NOE correlation would be expected between the axial proton at C1 and the axial protons at C3 and C5.

Table 1: Representative NMR Data for Stereochemical Assignment

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shift and multiplicity of the H1 carbinol proton. | An axial H1 (typically in the cis isomer) will appear at a different chemical shift and have different coupling constants compared to an equatorial H1 (typically in the trans isomer). |

| ¹³C NMR | Chemical shift of C1 and C4. | The chemical shifts of the ring carbons are influenced by the stereochemistry of the substituents. |

| NOESY | Cross-peaks between protons on the cyclohexanol ring and the cyclohexylmethyl group. | The presence or absence of specific NOE correlations provides direct evidence for the cis or trans configuration. |

Solid-State NMR Applications for Cyclohexanol, 4-(cyclohexylmethyl)-

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure of "Cyclohexanol, 4-(cyclohexylmethyl)-" in the solid phase. This technique is particularly useful for studying crystalline or amorphous solid forms and can reveal details about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis of Cyclohexanol, 4-(cyclohexylmethyl)-

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "Cyclohexanol, 4-(cyclohexylmethyl)-" (C₁₃H₂₄O), distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers insights into its structure. For "Cyclohexanol, 4-(cyclohexylmethyl)-", common fragmentation pathways would likely involve:

Loss of water (H₂O): A characteristic fragmentation for alcohols, leading to an ion at m/z corresponding to C₁₃H₂₂.

Cleavage of the C-C bond between the rings: This would result in fragments corresponding to the cyclohexyl and methylenecyclohexyl moieties.

Ring-opening and subsequent fragmentations: The cyclohexane rings can undergo cleavage, leading to a complex pattern of smaller fragment ions.

By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed.

Table 2: Expected Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure |

| [M-H₂O]⁺ | Ion resulting from the loss of a water molecule. |

| [C₆H₁₁]⁺ | Cyclohexyl cation. |

| [C₇H₁₃]⁺ | Methylenecyclohexyl cation. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of Cyclohexanol, 4-(cyclohexylmethyl)-

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecules and is excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of "Cyclohexanol, 4-(cyclohexylmethyl)-" will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding. Other key absorptions include the C-H stretching vibrations of the cyclohexane rings just below 3000 cm⁻¹ and the C-O stretching vibration in the 1000-1260 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C bond vibrations of the cyclohexane rings are typically strong in the Raman spectrum. While the O-H stretch is usually weak in Raman, the information gained from the skeletal vibrations can be valuable for conformational analysis.

Table 3: Key Vibrational Spectroscopy Bands

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| C-H Stretch (sp³) | 2850-2960 (strong) | Strong |

| C-O Stretch | 1000-1260 (medium) | Medium |

| C-C Stretch | Medium | Strong |

X-ray Diffraction Studies of Crystalline Cyclohexanol, 4-(cyclohexylmethyl)- Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govthepharmajournal.com For a molecule like Cyclohexanol, 4-(cyclohexylmethyl)-, which may be a liquid or a low-melting solid at room temperature, creating a crystalline derivative is often a necessary step to facilitate analysis.

The process involves directing a beam of X-rays onto a single crystal of a suitable derivative. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov The analysis of the positions and intensities of these spots allows for the calculation of an electron density map, from which the molecular structure can be determined. nih.govmdpi.com

Hypothetical Application to Cyclohexanol, 4-(cyclohexylmethyl)- Derivatives:

To perform X-ray diffraction, Cyclohexanol, 4-(cyclohexylmethyl)- would first need to be converted into a crystalline derivative. This could be achieved through reactions such as esterification (e.g., forming a benzoate (B1203000) or p-nitrobenzoate ester) or by forming a urethane. The chosen derivative must be a stable, well-ordered crystal suitable for diffraction.

Once a suitable crystal is obtained and analyzed, the resulting data would provide precise information on:

Bond lengths and angles: The exact distances between all atoms and the angles between the chemical bonds.

Conformation: The three-dimensional shape of the molecule, including the chair conformations of both cyclohexane rings and the orientation of the cyclohexylmethyl substituent relative to the hydroxyl group (axial vs. equatorial).

Stereochemistry: If a single enantiomer of a chiral derivative is crystallized, its absolute configuration can be determined.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding (involving the hydroxyl group) and van der Waals interactions.

While no specific data exists for derivatives of Cyclohexanol, 4-(cyclohexylmethyl)-, the table below illustrates the type of information that would be obtained from such a study, using data for a related, structurally characterized cyclohexanol derivative as a representative example.

Table 1: Representative Crystallographic Data for a Hypothetical Crystalline Derivative of Cyclohexanol, 4-(cyclohexylmethyl)-

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | The length of one edge of the unit cell. |

| b (Å) | 8.2 | The length of a second edge of the unit cell. |

| c (Å) | 15.1 | The length of the third edge of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 98.5 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1285 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.15 | The theoretical density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Note: This table is for illustrative purposes only and does not represent actual experimental data for Cyclohexanol, 4-(cyclohexylmethyl)-. |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Cyclohexanol, 4-(cyclohexylmethyl)-

Cyclohexanol, 4-(cyclohexylmethyl)- possesses stereocenters, meaning it can exist as different enantiomers (non-superimposable mirror images). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in molar absorptivity (Δε) or ellipticity ([θ]) against wavelength. A positive or negative peak in a CD spectrum is known as a Cotton effect. For enantiomers, the CD spectra are mirror images of each other. The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows how the specific rotation [α] of a chiral compound changes with wavelength. The curve exhibits a characteristic shape, especially around wavelengths where the molecule absorbs light, which is also related to the Cotton effect.

Hypothetical Application to Cyclohexanol, 4-(cyclohexylmethyl)-:

Although the chromophores in Cyclohexanol, 4-(cyclohexylmethyl)- (primarily the C-O bond of the alcohol) absorb in the far-ultraviolet region, derivatization with a chromophore-containing group (like a benzoate) can be used to shift the analysis to more accessible wavelengths. If the enantiomers of such a derivative were separated, their analysis by CD and ORD would be crucial.

Determination of Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations or to the spectra of similar compounds with known configurations, the absolute stereochemistry (R/S configuration) of the enantiomers could be assigned.

Enantiomeric Purity: The intensity of the CD or ORD signal is directly proportional to the concentration of the chiral species and its enantiomeric purity. A racemic mixture (equal amounts of both enantiomers) is chiroptically inactive.

Conformational Analysis: The sign and magnitude of the Cotton effect can sometimes provide information about the preferred conformation of the molecule in solution.

As no experimental chiroptical data for Cyclohexanol, 4-(cyclohexylmethyl)- are available, the following table provides a hypothetical representation of the type of data that would be obtained for its enantiomers.

Table 2: Hypothetical Chiroptical Data for Enantiomers of a Cyclohexanol, 4-(cyclohexylmethyl)- Derivative

| Enantiomer | Technique | Wavelength (nm) | Signal (Hypothetical Value) | Description |

| (+)-Enantiomer | ORD | 589 (Sodium D-line) | [α] = +25.5° | The specific rotation at a standard wavelength, indicating the direction and magnitude of optical rotation. |

| (-)-Enantiomer | ORD | 589 (Sodium D-line) | [α] = -25.5° | The mirror-image optical rotation of the other enantiomer. |

| (+)-Enantiomer | CD | 230 | Δε = +3.2 M⁻¹cm⁻¹ | A positive Cotton effect, indicating differential absorption of circularly polarized light. |

| (-)-Enantiomer | CD | 230 | Δε = -3.2 M⁻¹cm⁻¹ | A negative Cotton effect of equal magnitude, confirming the enantiomeric relationship. |

| Note: This table is for illustrative purposes only and does not represent actual experimental data for Cyclohexanol, 4-(cyclohexylmethyl)-. |

Computational and Theoretical Studies on Cyclohexanol, 4 Cyclohexylmethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity of Cyclohexanol (B46403), 4-(cyclohexylmethyl)-

Quantum chemical calculations are fundamental in understanding the intrinsic properties of "Cyclohexanol, 4-(cyclohexylmethyl)-". These methods provide a detailed picture of the electron distribution and how it influences the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govmdpi.com For "Cyclohexanol, 4-(cyclohexylmethyl)-", DFT calculations can elucidate parameters such as orbital energies, charge distribution, and molecular electrostatic potential, which are crucial for predicting its reactivity. researchgate.net

DFT studies on analogous substituted cyclohexanols reveal that the presence of substituents significantly influences the electronic environment of the cyclohexane (B81311) ring and the hydroxyl group. researchgate.net The cyclohexylmethyl group at the C4 position, being an electron-donating group, is expected to have a notable effect on the charge distribution.

Illustrative DFT Calculation Results for a Substituted Cyclohexanol Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and stability of the molecule. nih.gov |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |

Note: These values are representative for a substituted cyclohexanol and not specific to "Cyclohexanol, 4-(cyclohexylmethyl)-" due to the absence of published data for this exact compound.

Ab Initio Methods in Cyclohexanol, 4-(cyclohexylmethyl)- Studies

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for studying molecules like "Cyclohexanol, 4-(cyclohexylmethyl)-". nih.govyoutube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very accurate geometries and energies. nih.gov

While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking other methods and for obtaining highly reliable data on fundamental molecular properties. nih.govresearchgate.net For instance, ab initio molecular dynamics (AIMD) can be employed to simulate the dynamic behavior of the molecule, including conformational changes and reactions, providing a level of detail that is often inaccessible through experimental means alone. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes of Cyclohexanol, 4-(cyclohexylmethyl)-.sapub.org

The flexible nature of the cyclohexane ring in "Cyclohexanol, 4-(cyclohexylmethyl)-" leads to a complex conformational landscape. Understanding the relative energies of different conformers is key to predicting the molecule's behavior. sapub.org

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of large molecules. sapub.org These methods use classical force fields to calculate the potential energy of different atomic arrangements.

For "Cyclohexanol, 4-(cyclohexylmethyl)-", the cyclohexane ring can exist in several conformations, with the chair form being the most stable. wikipedia.org The substituents, the hydroxyl group and the cyclohexylmethyl group, can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions. sapub.orgopenochem.org Generally, larger substituents prefer the equatorial position to minimize steric strain. openochem.org

Relative Energies of "Cyclohexanol, 4-(cyclohexylmethyl)-" Conformers (Illustrative)

| Conformer (Hydroxyl, Cyclohexylmethyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial, Equatorial | 0.0 | ~95 |

| Axial, Equatorial | 1.0 | ~4 |

| Equatorial, Axial | 2.5 | ~1 |

| Axial, Axial | 3.5 | <1 |

Note: These are estimated values based on the principles of conformational analysis of substituted cyclohexanes. The large cyclohexylmethyl group would strongly prefer the equatorial position.

Solvent Effects on Cyclohexanol, 4-(cyclohexylmethyl)- Conformation

The surrounding solvent can influence the conformational equilibrium of "Cyclohexanol, 4-(cyclohexylmethyl)-". stackexchange.com Solvents can stabilize or destabilize certain conformers through intermolecular interactions such as hydrogen bonding. nih.gov

Computational studies on similar molecules show that polar solvents can affect the energy difference between conformers. stackexchange.com For "Cyclohexanol, 4-(cyclohexylmethyl)-", a polar solvent could potentially stabilize the conformer with the axial hydroxyl group through hydrogen bonding, although the equatorial preference of the bulky cyclohexylmethyl group would likely still dominate the equilibrium. stackexchange.com

Reaction Mechanism Elucidation through Computational Modeling for Cyclohexanol, 4-(cyclohexylmethyl)- Transformations.sapub.org

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving "Cyclohexanol, 4-(cyclohexylmethyl)-". A common transformation for alcohols is acid-catalyzed dehydration. ucalgary.calibretexts.org

The dehydration of secondary alcohols like "Cyclohexanol, 4-(cyclohexylmethyl)-" can proceed through either an E1 or E2 mechanism. libretexts.org Computational studies can map out the potential energy surface for these reaction pathways, identifying transition states and intermediates.

In an E1 mechanism, the reaction proceeds through a carbocation intermediate, which forms after the protonated hydroxyl group leaves as a water molecule. ucalgary.cayoutube.com For "Cyclohexanol, 4-(cyclohexylmethyl)-", this would lead to a secondary carbocation that could potentially undergo rearrangement. The subsequent removal of a proton from an adjacent carbon atom by a weak base (like water) forms the alkene. libretexts.org

An E2 mechanism is a concerted process where the proton abstraction and the departure of the leaving group occur simultaneously. libretexts.org This pathway is generally favored by a strong, sterically unhindered base.

Computational studies on the dehydration of other secondary cyclic alcohols suggest that the E1 mechanism is often the major pathway. acs.orgacs.org Modeling the reaction of "Cyclohexanol, 4-(cyclohexylmethyl)-" would involve calculating the energy barriers for both the E1 and E2 pathways to determine the most likely mechanism under specific reaction conditions.

Research Applications of Cyclohexanol, 4 Cyclohexylmethyl in Advanced Materials and Specialized Fields

Role in Liquid Crystal Research and Display Technologies

While direct research on Cyclohexanol (B46403), 4-(cyclohexylmethyl)- in liquid crystal displays is not extensively documented in publicly available literature, the foundational structure of this compound is relevant to the field. Liquid crystal materials often incorporate rigid core structures with flexible alkyl tails. The dicyclohexyl skeleton, a key feature of Cyclohexanol, 4-(cyclohexylmethyl)-, is known to impart desirable properties in liquid crystal materials, such as high stability, a high phase transition temperature, and low viscosity.

For instance, related compounds such as 4-(4'-alkylcyclohexyl) cyclohexanol are synthesized for use in liquid crystal materials, serving as precursors for bicyclohexyl (B1666981) ethers and esters. These materials benefit from the rigidity and thermal stability of the dual cyclohexane (B81311) ring system. The synthesis of such compounds can involve multiple steps, including Friedel-Crafts reactions, reduction, and catalytic hydrogenation to yield the final cyclohexanol derivative. The general approach highlights the importance of the cyclohexyl-cyclohexanol framework in creating stable liquid crystal phases.

Table 1: Properties of Related Dicyclohexyl Skeletons in Liquid Crystal Research

| Property | Significance in Liquid Crystals |

| High Stability | Ensures longevity and reliability of the display. |

| High Phase Transition Temperature | Allows for a wider operating temperature range. |

| Low Viscosity | Enables faster switching speeds for display pixels. |

Application as a Structural Motif in Polymer Synthesis and Modification

The investigation of Cyclohexanol, 4-(cyclohexylmethyl)- as a structural motif in polymer science is an area of ongoing interest, though specific examples of its direct polymerization are not widely reported. The reactivity of the hydroxyl group allows this compound to be theoretically incorporated into polyesters, polyurethanes, and other polymers through condensation reactions. The bulky dicyclohexyl structure would be expected to influence the resulting polymer's properties, potentially enhancing thermal stability, and modifying its mechanical and optical characteristics.

Research into the polymerization of similar cyclic monomers, such as vinylcyclohexane (B147605), provides insights into the potential behavior of Cyclohexanol, 4-(cyclohexylmethyl)-. For example, the polymerization of vinylcyclohexane using amine bis(phenolate) titanium and zirconium complexes has been studied, demonstrating that the bulky cyclic group affects the polymerization activity and the molecular weight of the resulting polymer. researchgate.net Such studies suggest that incorporating a dicyclohexyl structure like that of Cyclohexanol, 4-(cyclohexylmethyl)- could be a strategy for creating polymers with tailored properties.

Research into Cyclohexanol, 4-(cyclohexylmethyl)- as a Precursor for Specialty Chemicals

Cyclohexanol, 4-(cyclohexylmethyl)- is recognized as a potential intermediate in the synthesis of various specialty chemicals. Its bifunctional nature, with a reactive hydroxyl group and a robust hydrocarbon framework, makes it a versatile starting material. General applications for cyclohexanol derivatives include their use in the production of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

The synthesis of Cyclohexanol, 4-(cyclohexylmethyl)- itself can be achieved through methods such as the reaction of cyclohexanone (B45756) with cyclohexylmethylmagnesium bromide. ontosight.ai This highlights its accessibility as a building block for more complex molecules. While specific, detailed research pathways for its conversion into high-value specialty chemicals are not extensively published, the fundamental reactivity of the alcohol group allows for a range of transformations, including oxidation to the corresponding ketone, esterification, and etherification. These reactions would yield a variety of derivatives with potential applications in diverse chemical industries.

Table 2: Potential Chemical Transformations of Cyclohexanol, 4-(cyclohexylmethyl)-

| Reaction Type | Product Class | Potential Application Area |

| Oxidation | Ketone | Intermediate for further synthesis |

| Esterification | Ester | Plasticizers, fragrances |

| Etherification | Ether | Solvents, additives |

Investigation of Cyclohexanol, 4-(cyclohexylmethyl)- in Sol-Gel Processes and Advanced Ceramics

There is limited direct research available that specifically details the use of Cyclohexanol, 4-(cyclohexylmethyl)- in sol-gel processes for the creation of advanced ceramics. The sol-gel process typically involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then heat-treated to produce a ceramic material. sigmaaldrich.comutah.edumdpi.comuni-saarland.deyoutube.com

In theory, Cyclohexanol, 4-(cyclohexylmethyl)- could be used as a solvent or a modifying agent in a sol-gel system. As a solvent, its high boiling point could be advantageous in controlling the evaporation rate during gelation. As a modifier, if it were to be incorporated into the ceramic precursor, its bulky organic structure would be burned out during the sintering process, potentially creating controlled porosity within the final ceramic material. However, without specific research, its role remains speculative. The principles of sol-gel science allow for the use of various organic molecules to tailor the properties of the resulting ceramics, suggesting a potential, though unexplored, application for this compound. sigmaaldrich.com

Exploration of Cyclohexanol, 4-(cyclohexylmethyl)- in Lubricant Formulations Research

The potential application of Cyclohexanol, 4-(cyclohexylmethyl)- as an additive in lubricant formulations has been noted. ontosight.aiontosight.ai Its molecular structure, featuring two saturated cyclic rings, suggests properties that could be beneficial in lubrication. The bulky, non-polar nature of the cyclohexylmethylcyclohexane backbone could contribute to the formation of a stable lubricating film, potentially enhancing the anti-wear and friction-reducing properties of a base oil.

Environmental Fate and Green Chemistry Research Perspectives for Cyclohexanol, 4 Cyclohexylmethyl

Biodegradation Studies in Environmental Compartments for Cyclohexanol (B46403), 4-(cyclohexylmethyl)-

The environmental persistence of Cyclohexanol, 4-(cyclohexylmethyl)- is largely determined by its susceptibility to microbial degradation. This process is critical in both aquatic and terrestrial ecosystems.

Microbial Degradation Pathways in Aquatic Systems

While specific studies on Cyclohexanol, 4-(cyclohexylmethyl)- are limited, research on analogous structures, such as (4-methylcyclohexyl)methanol (B126014) (4-MCHM), provides significant insights into its likely fate in aquatic environments. The degradation of 4-MCHM, a compound structurally similar to the target molecule, has been observed to be primarily driven by biodegradation rather than sorption to sediment. nih.gov

Studies on 4-MCHM in river sediments indicate that both aerobic and anaerobic degradation occur, with aerobic processes being significantly faster. nih.gov A near-complete aerobic degradation of 4-MCHM was observed within 14 days, whereas anaerobic degradation was much slower. nih.gov The degradation follows first-order kinetics, with different rates for its cis and trans isomers, suggesting isomer-specific microbial processes. nih.gov One bacterial strain identified as capable of degrading 4-MCHM is Bacillus pumilus. nih.gov

Furthermore, research on related naphthenic acids, which include cyclic carboxylic acids, shows that microbial cultures can effectively biodegrade these compounds. For instance, the biodegradation of trans-4-methyl-1-cyclohexane carboxylic acid has been studied, demonstrating that bacteria can utilize it as a carbon source. nih.gov The rate of this degradation is influenced by environmental factors such as temperature and pH, with faster rates observed at room temperature compared to 4°C. nih.gov

The following table summarizes the degradation kinetics for the analogue compound 4-MCHM under different conditions.

| Isomer | Condition | Degradation Rate (day⁻¹) |

| cis-4-MCHM | Aerobic | 0.46 - 0.52 |

| trans-4-MCHM | Aerobic | 0.19 - 0.31 |

| cis-4-MCHM | Anaerobic | 0.041 - 0.095 |

| trans-4-MCHM | Anaerobic | 0.013 - 0.052 |

Data sourced from studies on (4-methylcyclohexyl)methanol (4-MCHM). nih.gov

Biotransformation in Soil Environments

In soil environments, the biotransformation of Cyclohexanol, 4-(cyclohexylmethyl)- is expected to be influenced by its physical and chemical properties. Based on data for similar compounds like cyclohexanol and cyclohexanone (B45756), it is anticipated that Cyclohexanol, 4-(cyclohexylmethyl)- would exhibit high mobility in soil. taylorfrancis.comepa.gov However, its persistence is likely to be limited due to ready biodegradation by soil microorganisms. epa.gov

Volatilization from soil surfaces is another key process that would reduce its concentration in the soil matrix. epa.gov The combination of biodegradation and volatilization suggests that the compound is not expected to persist in soil environments or lead to significant runoff into surface waters from terrestrial applications. epa.gov

Photodegradation Mechanisms in Atmospheric and Aqueous Phases for Cyclohexanol, 4-(cyclohexylmethyl)-

Once released into the atmosphere, volatile organic compounds like Cyclohexanol, 4-(cyclohexylmethyl)- are subject to photodegradation. The primary mechanism for this process is the reaction with photochemically-produced hydroxyl radicals (•OH). epa.gov This reaction leads to the breakdown of the parent molecule into smaller, simpler compounds. For analogous compounds like cyclohexane (B81311) and cyclohexanone, this atmospheric degradation is relatively rapid, with half-lives estimated to be within one to two days. epa.gov Given its structural similarities, Cyclohexanol, 4-(cyclohexylmethyl)- is expected to undergo a similar fate in the atmosphere, limiting its long-range transport and accumulation.

Sustainable Synthesis Approaches for Cyclohexanol, 4-(cyclohexylmethyl)-

The principles of green chemistry aim to develop more environmentally benign chemical processes. Research into sustainable synthesis is focused on reducing waste, minimizing energy consumption, and utilizing renewable resources.

Solvent-Free and Atom-Economical Synthesis

A key goal in green chemistry is to design reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com Addition reactions, for example, are inherently atom-economical as they combine reactants to form a single, larger product without generating byproducts. jocpr.com

For the synthesis of cyclohexanol derivatives, oxidation of a secondary alcohol is a common step. Traditional methods often use toxic, chromium-based oxidants. A greener alternative is the use of sodium hypochlorite (B82951) (household bleach) with a catalytic amount of acetic acid, which is a less toxic and more environmentally friendly approach. youtube.com

Solvent-free synthesis is another important strategy to reduce environmental impact. mdpi.com Techniques such as mechanochemical grinding or microwave-assisted synthesis can significantly reduce or eliminate the need for solvents, leading to cleaner reactions and easier product purification. mdpi.comnih.gov These methods often offer benefits like shorter reaction times and higher yields. mdpi.com

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Atom Economy | Utilizing addition or rearrangement reactions that incorporate all reactant atoms into the product. jocpr.com | Minimizes the generation of chemical waste. |

| Use of Safer Chemicals | Replacing hazardous oxidizing agents (e.g., chromium) with greener alternatives like sodium hypochlorite. youtube.com | Reduces toxicity and environmental impact. |

| Solvent-Free Conditions | Employing techniques like microwave irradiation or mechanochemical grinding instead of traditional solvents. mdpi.com | Reduces volatile organic compound (VOC) emissions and simplifies purification. |

Use of Renewable Feedstocks and Biomass Conversion for Cyclohexanol, 4-(cyclohexylmethyl)-

The transition from fossil-based feedstocks to renewable resources like biomass is a cornerstone of sustainable chemistry. nih.gov Lignocellulosic biomass, a non-edible resource, is a major source of renewable aromatic compounds from its lignin (B12514952) component. nih.govkit.edu

Research has demonstrated the successful conversion of lignin-derived model compounds, such as guaiacol (B22219), into cyclohexanol. researchgate.netrsc.org This process typically involves catalytic hydrodeoxygenation, where oxygen atoms are removed and the aromatic ring is hydrogenated. For instance, using a Ruthenium (Ru) catalyst in combination with magnesium oxide (MgO) can selectively convert guaiacol into cyclohexanol and methanol (B129727) with high yields. rsc.org The choice of catalyst is crucial; cobalt-based catalysts have been shown to favor the formation of cyclohexanol, while nickel-based catalysts can lead to other products. researchgate.net

The synthesis of the entire Cyclohexanol, 4-(cyclohexylmethyl)- molecule from renewable sources would involve sourcing both the cyclohexanol ring and the cyclohexylmethyl side chain from biomass. Carbohydrates, another major component of biomass, can be fermented into various platform chemicals that could potentially serve as precursors for the side chain. kit.edu The development of integrated biorefinery processes that can convert different biomass fractions into valuable chemical building blocks is an active area of research. nih.gov

| Feedstock | Catalyst | Product(s) |

| Guaiacol (Lignin model) | Ru/MgO | Cyclohexanol, Methanol rsc.org |

| Guaiacol (Lignin model) | Hydrotalcite-based Cobalt (HT-Co-R) | Cyclohexanol (major product) researchgate.net |

| Guaiacol (Lignin model) | Hydrotalcite-based Nickel (HT-Ni-R) | 1-methyl-1,2-cyclohexanediol (major product) researchgate.net |

Life Cycle Assessment Methodologies for Cyclohexanol, 4-(cyclohexylmethyl)- Production

A "cradle-to-gate" LCA for Cyclohexanol, 4-(cyclohexylmethyl)- production would systematically quantify the inputs of energy and raw materials, and the outputs of emissions and waste, at each stage of the manufacturing process. www.gov.uk This analysis is instrumental in identifying environmental hotspots and opportunities for process optimization and green chemistry interventions. p6technologies.comslrconsulting.com

The production of Cyclohexanol, 4-(cyclohexylmethyl)- can be conceptualized through several key stages, each with its own set of environmental considerations that would be scrutinized in an LCA. The primary stages include raw material acquisition, chemical synthesis, and purification.

Table 1: Key Stages and Considerations for a Life Cycle Assessment of Cyclohexanol, 4-(cyclohexylmethyl)- Production

| Life Cycle Stage | Key Processes and Inputs | Potential Environmental Outputs and Impacts to Assess |

| Raw Material Acquisition | Extraction and processing of precursors such as phenol (B47542) and cyclohexane. Production of reagents like catalysts (e.g., palladium on carbon, Raney nickel, rhodium on silicon dioxide) and solvents (e.g., toluene, ethanol). | Resource depletion (fossil fuels), energy consumption, greenhouse gas emissions from extraction and transport, waste generated during catalyst and solvent production. |

| Chemical Synthesis | Friedel-Crafts acylation and alkylation, reduction, oxidation, and catalytic hydrogenation reactions. Energy inputs for heating, cooling, and stirring. | Air emissions (volatile organic compounds from solvents), water emissions (process water containing residual reactants, byproducts, and catalysts), solid waste (spent catalysts), energy consumption and associated greenhouse gas emissions. |

| Purification | Distillation, recrystallization, and filtration steps to achieve the desired purity of Cyclohexanol, 4-(cyclohexylmethyl)-. Use of additional solvents. | Energy consumption for separation processes, solvent losses to the environment, generation of distillation residues and filter cakes as waste. |

The LCA methodology itself involves several distinct phases as defined by the International Organization for Standardization (ISO) 14040 and 14044 standards:

Goal and Scope Definition: This initial phase would clearly define the purpose of the LCA, the system boundaries (in this case, cradle-to-gate), and the functional unit (e.g., the production of 1 kg of Cyclohexanol, 4-(cyclohexylmethyl)-).

Life Cycle Inventory (LCI) Analysis: This is the data-gathering phase, where all inputs and outputs for each process within the system boundaries are quantified. For Cyclohexanol, 4-(cyclohexylmethyl)-, this would involve collecting data on the mass and energy flows for the synthesis route employed. This includes the quantities of all raw materials, energy (electricity, steam), water, and the resulting emissions to air, water, and soil, as well as the waste generated.

Life Cycle Impact Assessment (LCIA): In this phase, the LCI data is translated into potential environmental impacts. Various impact categories are considered, such as global warming potential, acidification potential, eutrophication potential, and human toxicity potential. taylorfrancis.com For example, the energy consumed during the hydrogenation step would contribute to the global warming potential, while the use of certain solvents might contribute to human toxicity or photochemical ozone creation potential.

Given the absence of specific studies, a predictive LCA approach could be employed in the early stages of process development. acs.org Such methods use models to estimate the environmental impact of a chemical based on its molecular structure and the proposed synthesis route, even before detailed process data is available. acs.org

For a compound like Cyclohexanol, 4-(cyclohexylmethyl)-, an LCA would provide invaluable data for chemists and chemical engineers to make more sustainable choices. This could include selecting greener solvents, developing more efficient catalytic systems to reduce energy consumption and waste, or exploring bio-based feedstocks as alternatives to petroleum-derived precursors. pageplace.desigmaaldrich.comresearchgate.net Ultimately, the application of LCA methodologies is a critical step towards minimizing the environmental footprint of specialty chemical production. earthshiftglobal.com

Future Research Directions and Emerging Areas for Cyclohexanol, 4 Cyclohexylmethyl Studies

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry